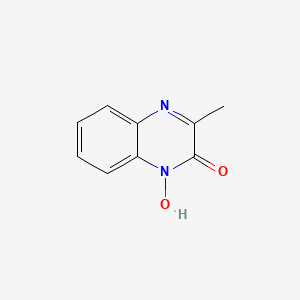

1-Hydroxy-3-methylquinoxalin-2(1H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-hydroxy-3-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-9(12)11(13)8-5-3-2-4-7(8)10-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCLMFWKSUYWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402785 | |

| Record name | 1-HYDROXY-3-METHYLQUINOXALIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70265-38-2 | |

| Record name | 1-HYDROXY-3-METHYLQUINOXALIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Journey Through Time: the Historical Context of Quinoxaline Frameworks

The story of quinoxaline (B1680401) chemistry began in the 19th century, with the first synthesis of quinoxaline derivatives paving the way for over a century of research. These bicyclic heterocyclic compounds, formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, quickly captured the attention of chemists due to their versatile synthesis and wide-ranging applications. Early methods for constructing the quinoxaline scaffold laid the groundwork for the development of a vast library of derivatives, each with unique properties and potential uses. The inherent stability and reactivity of the quinoxaline nucleus have made it a cornerstone in the synthesis of complex organic molecules and a key component in the development of functional materials and pharmaceuticals.

The Rise of a Privileged Structure: Functionalized Quinoxalin 2 1h Ones

In the realm of medicinal chemistry, certain molecular frameworks demonstrate the remarkable ability to interact with multiple biological targets, earning them the designation of "privileged structures." Quinoxalin-2(1H)-ones have firmly established themselves within this esteemed class of compounds. The introduction of a carbonyl group and the potential for various substitutions on the bicyclic ring system provide a versatile scaffold for the design of molecules with diverse pharmacological activities.

The academic relevance of functionalized quinoxalin-2(1H)-ones stems from their proven track record as potent agents in a variety of therapeutic areas. Research has demonstrated their efficacy as antimicrobial, antiviral, and anticancer agents, among other biological activities. This broad spectrum of activity is attributed to the unique electronic and steric properties of the quinoxalinone core, which can be finely tuned through chemical modification. The ability to readily introduce different functional groups at various positions on the ring allows for the systematic exploration of structure-activity relationships, a fundamental aspect of modern drug discovery.

A Specific Focus: the Academic Significance of 1 Hydroxy 3 Methylquinoxalin 2 1h One and Its Analogues

Foundational Synthetic Routes to the Quinoxalin-2(1H)-one Core

The construction of the fundamental quinoxalin-2(1H)-one structure is predominantly achieved through cyclocondensation reactions, a versatile and widely employed strategy in heterocyclic chemistry.

Cyclocondensation Approaches

The most common and direct route to the quinoxalin-2(1H)-one core involves the cyclocondensation of o-phenylenediamines with α-keto acids or their ester derivatives. This reaction typically proceeds under acidic or neutral conditions and often requires heating. The mechanism involves the initial formation of an imine between one of the amino groups of the o-phenylenediamine and the α-keto group of the acid or ester, followed by an intramolecular cyclization and subsequent dehydration to yield the quinoxalin-2(1H)-one ring system. The choice of solvent and catalyst can influence the reaction rate and yield.

A notable method for the synthesis of 1-hydroxyquinoxalin-2-ones is the Beirut reaction. This reaction involves the condensation of benzofuroxan (B160326) with β-keto esters. While specific details for the direct synthesis of 1-hydroxy-3-methylquinoxalin-2(1H)-one using this method are not extensively documented in readily available literature, the general applicability of the Beirut reaction suggests a plausible pathway.

Preparative Routes for 3-Methylquinoxalin-2(1H)-one

The synthesis of 3-methylquinoxalin-2(1H)-one serves as a crucial stepping stone for the preparation of various derivatives, including the target compound of this article. A prevalent method for its synthesis is the reaction of o-phenylenediamine with pyruvic acid or its esters, such as ethyl pyruvate. This reaction is a classic example of the cyclocondensation approach mentioned earlier.

For instance, the condensation of o-phenylenediamine with sodium pyruvate in acetic acid has been reported as a method to prepare 3-methylquinoxalin-2(1H)-one. The reaction conditions, such as temperature and reaction time, are critical for optimizing the yield of the desired product.

| Reactants | Reagents/Solvents | Product | Reference |

| o-Phenylenediamine, Sodium Pyruvate | Acetic Acid | 3-Methylquinoxalin-2(1H)-one | nih.gov |

| o-Phenylenediamine, Ethyl Pyruvate | - | 3-Methylquinoxalin-2(1H)-one | researchgate.net |

Advanced Functionalization Techniques and Strategies

Once the quinoxalin-2(1H)-one core is established, further derivatization can be achieved through various advanced functionalization techniques, enabling the introduction of diverse substituents at different positions of the heterocyclic ring.

N-Alkylation and Related Substitutions

The nitrogen atom at the 1-position of the quinoxalin-2(1H)-one ring is a common site for functionalization. N-alkylation reactions are typically carried out by treating the quinoxalin-2(1H)-one with an alkyl halide in the presence of a base. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity between N- and O-alkylation, although N-alkylation is generally favored. Common bases used include potassium carbonate, sodium hydride, and various organic bases. These reactions provide a straightforward method to introduce a wide range of alkyl and substituted alkyl groups at the N-1 position. mdpi.comresearchgate.net

| Substrate | Alkylating Agent | Base/Solvent | Product |

| Quinoxalin-2(1H)-one | Alkyl Halide | K2CO3 / DMF | N-Alkylquinoxalin-2(1H)-one |

| 3-Phenylquinoxalin-2(1H)-thione | Soft Electrophiles | - | S-Substituted derivatives |

It is important to note that the tautomeric nature of quinoxalin-2(1H)-thiones can lead to either S- or N-alkylation depending on the nature of the electrophile. acs.org

C-H Activation and Direct Functionalization at C-3

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including quinoxalin-2(1H)-ones. The C-3 position of the quinoxalin-2(1H)-one ring is particularly amenable to such transformations, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials. mdpi.comresearchgate.net

A variety of methods have been developed for the C-3 functionalization of quinoxalin-2(1H)-ones, including arylation, alkylation, and acylation. mdpi.com For example, a patent describes a method for the direct methylation of the C-3 position of a quinoxalin-2(1H)-one compound using tert-butyl peroxide (TBHP) as the methyl source, iodine as an oxidant, and sodium sulfite (B76179) as an additive in an organic solvent. google.com

| Reaction Type | Reagents | Key Features |

| C-3 Methylation | tert-Butyl Peroxide, Iodine, Sodium Sulfite | Direct C-H methylation |

In recent years, visible-light photoredox catalysis has revolutionized the field of organic synthesis, offering mild and environmentally friendly conditions for a wide range of chemical transformations. This approach has been successfully applied to the C3-H functionalization of quinoxalin-2(1H)-ones.

These reactions typically involve the use of a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates that can then react with the quinoxalin-2(1H)-one substrate. A variety of alkylating agents, including N,N,N′,N′-tetraalkylethylenediamines, have been successfully employed in the photoredox-catalyzed C-3 alkylation of quinoxalin-2(1H)-ones. thieme-connect.denih.govnih.gov In some cases, the quinoxalin-2(1H)-one itself can act as the photocatalyst, obviating the need for an external catalyst. thieme-connect.denih.govnih.gov

The use of photoredox catalysis allows for the formation of C-C bonds under mild conditions and has been shown to be a versatile tool for the synthesis of a diverse library of C-3 substituted quinoxalin-2(1H)-one derivatives. researchgate.net

| Reaction Type | Alkylating Agent | Catalyst | Key Features |

| C-3 Alkylation | N,N,N′,N′-tetraalkylethylenediamine | External photocatalyst or quinoxalin-2(1H)-one | Visible-light induced, mild conditions |

| Decarboxylative Alkylation | N-Hydroxyphthalimide Esters | Na2S (catalytic electron donor) | External photocatalyst-free |

Carbon-Carbon Bond Formation via Vinylation Reactions

The introduction of vinyl groups at the C3-position of quinoxalin-2(1H)-ones represents a significant method for structural diversification, yielding derivatives with potential biological activities. A notable advancement in this area is the development of a metal-free, direct C3–H vinylation through a cross-dehydrocoupling (CDC) reaction. thieme-connect.deresearchgate.net

This methodology involves the reaction of quinoxalin-2(1H)-ones with various alkenes in the presence of an oxidant, typically ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), under thermal conditions. thieme-connect.deorganic-chemistry.org The reaction proceeds without the need for transition metal catalysts, offering a more sustainable and cost-effective synthetic route. researchgate.netorganic-chemistry.org The process is initiated by the generation of a sulfate (B86663) radical anion from the persulfate oxidant, which then reacts with the alkene to form an alkyl radical. This radical subsequently adds to the C3-position of the quinoxalin-2(1H)-one ring. researchgate.net The resulting intermediate is then oxidized and deprotonated to yield the final 3-vinylated product. researchgate.net

The scope of the reaction is broad, accommodating various substituents on both the quinoxalin-2(1H)-one core and the alkene partner. Substrates with electron-withdrawing groups on the phenyl ring of the styrene (B11656) partner generally proceed smoothly. researchgate.net Similarly, modifications on the N1-position of the quinoxalinone, including alkyl and functionalized alkyl groups, are well-tolerated, leading to the desired products in moderate to good yields. researchgate.net

Table 1: Examples of C3-Vinylation of N-Substituted Quinoxalin-2(1H)-ones with Styrene Derivatives

| Entry | N1-Substituent | Styrene Substituent | Oxidant | Yield (%) |

| 1 | -CH₃ | H | (NH₄)₂S₂O₈ | 45 |

| 2 | -CH₃ | 4-CH₃ | (NH₄)₂S₂O₈ | 43 |

| 3 | -CH₃ | 4-OCH₃ | (NH₄)₂S₂O₈ | 38 |

| 4 | -CH₃ | 4-F | (NH₄)₂S₂O₈ | 52 |

| 5 | -CH₃ | 4-Cl | (NH₄)₂S₂O₈ | 54 |

| 6 | -CH₃ | 4-CF₃ | (NH₄)₂S₂O₈ | 41 |

| 7 | -CH₂CH₃ | H | (NH₄)₂S₂O₈ | 51 |

Data synthesized from studies on metal-free C-H functionalization. thieme-connect.deresearchgate.net

Carbon-Heteroatom Bond Formation via Amination Reactions

The synthesis of 3-aminoquinoxalin-2(1H)-ones is of significant interest as these compounds are key structural components in many biologically active molecules. escientificsolutions.com Direct C3–H amination provides an atom-economical approach to these valuable derivatives. Several methods have been developed, including photocatalyst-free visible-light-induced reactions and copper-catalyzed processes.

A particularly green and efficient method involves the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines, using air as the sole oxidant. escientificsolutions.com This reaction proceeds at room temperature under purple LED irradiation (390 nm) without the need for any metal catalyst, external photocatalyst, or strong oxidant. escientificsolutions.com Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer, initiating a single electron transfer process that ultimately leads to the formation of a C-N bond at the C3-position. escientificsolutions.com The method demonstrates high functional group tolerance and provides access to a wide range of 3-aminoquinoxalin-2(1H)-ones in good to excellent yields. escientificsolutions.com

Alternatively, heterogeneous catalysis offers another route for C3 amination. For instance, a copper-based metal-organic framework (MOF), Cu-CPO-27, has been shown to effectively catalyze the C–H amination of quinoxalin-2(1H)-ones with both primary and secondary amines, using molecular oxygen as the oxidant. nih.gov This method benefits from the recyclability of the heterogeneous catalyst. nih.gov

Table 2: Comparison of C3-Amination Methodologies for Quinoxalin-2(1H)-ones

| Method | Catalyst/Conditions | Amine Source | Oxidant | Key Features |

| Photoinduced Dehydrogenative Amination | Purple LEDs (390 nm), room temp. | Aliphatic amines | Air | Metal-free, photocatalyst-free, sustainable escientificsolutions.com |

| Heterogeneous Catalysis | Cu-CPO-27 (MOF) | Alkyl & benzylamines | O₂ | Recyclable catalyst, good yields nih.gov |

| Visible-Light Induced Amination | Visible light, photocatalyst | Aliphatic amines | O₂ | Good functional group tolerance |

Halogenation Strategies

Halogenated quinoxalin-2(1H)-one derivatives serve as versatile intermediates for further functionalization, primarily through cross-coupling reactions. Regioselective halogenation can be targeted at either the fused benzene (B151609) ring or the alkyl substituents.

Regioselective Halogenation at Benzo-Core Positions (e.g., C-7)

The direct and regioselective halogenation of the benzo-core of the quinoxalin-2(1H)-one system is a valuable transformation. While specific protocols detailing the C-7 halogenation of 1-hydroxy-3-methylquinoxalin-2(1H)-one are not extensively documented, general principles for the halogenation of electron-rich aromatic heterocycles can be applied.

Halogenation of Alkyl Groups (e.g., Bromination of 3-Methyl Group)

The halogenation of the 3-methyl group proceeds via a different mechanism, typically a free-radical pathway, targeting the benzylic position. The Wohl-Ziegler reaction is the classic method for this transformation, employing N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. wikipedia.orgmasterorganicchemistry.com

This reaction allows for the selective bromination of the methyl group to yield a 3-(bromomethyl)quinoxalin-2(1H)-one derivative. wikipedia.orgmasterorganicchemistry.com The resulting benzylic bromide is a highly valuable intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups, thereby serving as a key building block for further diversification of the quinoxalinone scaffold. The existence of 3-(bromomethyl)-1H-quinoxalin-2-one confirms the viability of this synthetic route. escientificsolutions.com

Diversification via Heterocyclic Ring Formation

Schiff Base Derivatization

Schiff base formation is a powerful strategy for elaborating the quinoxalin-2(1H)-one core, often leading to compounds with enhanced biological activity and utility as ligands in coordination chemistry. This derivatization typically requires a primary amino group on the quinoxalinone scaffold.

A common precursor for this reaction is 3-hydrazinylquinoxalin-2(1H)-one, which can be synthesized from the corresponding 3-chloro or 3-unsubstituted quinoxalinone. The condensation of this hydrazinyl derivative with various aldehydes or ketones yields the corresponding Schiff base (hydrazone). nih.govrsc.org For example, the reaction of 3-hydrazinylquinoxalin-2(1H)-one with 2-hydroxy-3-methoxybenzaldehyde (B140153) in methanol, often with a catalytic amount of acid, proceeds readily at room temperature to produce the tridentate Schiff base ligand 3-(2-(2-hydroxy-3-methoxybenzylidene) hydrazinyl) quinoxalin-2(1H)-one. rsc.org

The formation of the Schiff base is confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the reaction is marked by the disappearance of the -NH₂ proton signals of the hydrazine (B178648) precursor and the appearance of a new characteristic singlet for the azomethine proton (-N=CH-) in the δ 8.40-8.73 ppm region. nih.gov These Schiff base derivatives are important for creating more complex heterocyclic systems and for the synthesis of metal complexes with potential applications in catalysis and medicine. rsc.org

Hydrazone Derivative Synthesis

Hydrazone derivatives of quinoxalin-2(1H)-ones are valuable compounds in drug discovery. The synthesis of these derivatives typically involves a multi-step process, starting from a suitable quinoxalinone precursor.

A general approach to synthesizing hydrazone derivatives of 3-methylquinoxalin-2(1H)-one begins with the synthesis of the 3-methylquinoxalin-2(1H)-one core. This is often achieved through the condensation of o-phenylenediamine with an appropriate α-keto acid or ester, such as ethyl pyruvate, in a suitable solvent like n-butanol. The resulting 3-methylquinoxalin-2(1H)-one can then be converted to a hydrazine derivative. This is typically accomplished by reacting the quinoxalinone with hydrazine hydrate, often under reflux conditions.

The final step in the synthesis of hydrazone derivatives involves the reaction of the 3-methylquinoxalin-2-hydrazine intermediate with a variety of substituted aromatic aldehydes or ketones. This condensation reaction is usually carried out in a protic solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid, like acetic acid. The reaction mixture is typically heated under reflux for several hours. Upon cooling, the hydrazone product often precipitates and can be purified by recrystallization. This method allows for the generation of a diverse library of hydrazone derivatives by varying the structure of the aldehyde or ketone reactant.

For instance, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one based hydrazone derivatives have been synthesized. The general procedure involves refluxing the corresponding 3-(hydrazinyl)quinoxaline derivative with substituted ketones in ethanol with acetic acid as a catalyst for 6-8 hours.

| Starting Material | Reagent | Solvent | Catalyst | Reaction Time | Product |

| 3-(Hydrazinyl)quinoxaline derivative | Substituted ketone | Ethanol | Acetic Acid | 6-8 hours | Hydrazone derivative |

This table is interactive and represents a general synthetic protocol.

Green Chemistry Approaches in Quinoxalinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods for quinoxalinones. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One-pot syntheses offer a significant advantage in terms of efficiency and sustainability by combining multiple reaction steps into a single procedure, thereby avoiding the isolation and purification of intermediates. Several one-pot methods have been developed for the synthesis of quinoxaline (B1680401) and quinoxalin-2(1H)-one derivatives.

One such approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov In this method, an iron complex catalyzes both the reduction of the nitro group to an amine and the oxidation of the diol to a dicarbonyl compound in situ. These intermediates then condense to form the quinoxaline ring. nih.gov This process is highly atom-economical, with water being the only byproduct. nih.gov

Another versatile one-pot strategy for synthesizing substituted quinoxalin-2-ones is through an oxidative amidation–heterocycloannulation protocol using 2,2-dibromo-1-arylethanones as starting materials. thieme-connect.de The reaction of the dibromoethanone in dimethyl sulfoxide (B87167) (DMSO) generates an oxosulfonium intermediate, which then reacts with an aryl-1,2-diamine in the same pot to yield the quinoxalin-2-one. thieme-connect.de

A multicomponent synthesis of substituted 3-styryl-1H-quinoxalin-2-ones has also been reported, involving the sequential reactions of o-phenylenediamine with sodium pyruvate and various aldehydes in aqueous acetic acid. This method proceeds via an initial condensation followed by an aldol-type condensation mechanism.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. The synthesis of quinoxaline derivatives has been shown to benefit significantly from this technology.

Microwave irradiation has been successfully employed for the synthesis of quinoxaline derivatives through the condensation of diamines and dicarbonyl compounds in a solvent-free medium or in a minimal amount of a high-boiling solvent like DMSO. e-journals.in These reactions are often complete within minutes, providing excellent yields of the desired products. e-journals.in For example, a series of quinoxaline derivatives were synthesized in 80-90% yields in just 3.5 minutes under microwave heating. e-journals.in

The use of microwave assistance is not limited to the core synthesis of the quinoxaline ring. It has also been applied to the synthesis of quinoxalin-2(1H)-one derivatives through post-Ugi cascade reactions, allowing for a rapid and efficient three-step synthesis with a single purification step. researchgate.net Furthermore, microwave-assisted methodologies have been developed for creating quinoxaline derivatives in the absence of costly and harmful solvents, with reaction times as short as 5 minutes. udayton.edu

| Reactants | Catalyst/Solvent | Method | Reaction Time | Yield |

| Diamines and dicarbonyls | Solvent-free | Microwave | 3.5 minutes | 80-90% |

| Dichloroquinoxaline and nucleophile | Triethylamine | Microwave | 5 minutes | Varies |

This interactive table summarizes examples of microwave-assisted quinoxaline synthesis.

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces waste. A variety of recyclable catalysts have been explored for the synthesis of quinoxalines.

Alumina-supported heteropolyoxometalates have been used as efficient and reusable catalysts for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-diketones at room temperature. nih.gov These catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity. nih.gov

Silica nanoparticles have also been employed as a recyclable catalyst for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, affording high yields of quinoxalines in short reaction times. scilit.com The catalyst's reusability was demonstrated over several cycles. scilit.com

Other examples of recyclable catalysts for quinoxaline synthesis include:

A recyclable Z-scheme V2O5/g-C3N4 heterojunction for the C-H trifluoromethylation of quinoxalin-2(1H)-ones. organic-chemistry.org

Ionic liquid functionalized cellulose (B213188) as a heterogeneous catalyst for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in water. rsc.org

Silica-supported dodecatungstophosphoric acid for the cyclocondensation of phenacyl bromides with o-phenylenediamines.

Performing organic reactions in water as a solvent is a highly desirable goal in green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of quinoxaline derivatives in aqueous media has been successfully demonstrated.

For instance, the condensation of α-keto acids with benzene-1,2-diamines to form quinoxalinones can be carried out efficiently under catalyst-free conditions using water as the solvent. organic-chemistry.org The products can often be isolated by simple filtration. organic-chemistry.org

Ionic liquids have been used as recyclable catalysts for the synthesis of quinoxalines in aqueous media. rsc.org For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate functionalized cellulose has been shown to be an effective catalyst for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in water. rsc.org

Furthermore, a multicomponent synthesis of substituted 3-styryl-1H-quinoxalin-2-ones has been developed in 20% aqueous acetic acid, providing good to high yields of the products.

| Reactants | Catalyst/Conditions | Solvent | Product |

| α-Keto acids and benzene-1,2-diamines | Catalyst-free | Water | Quinoxalinones |

| o-Phenylenediamines and 1,2-dicarbonyls | Functionalized cellulose | Water | Quinoxalines |

| o-Phenylenediamine, sodium pyruvate, and aldehydes | Sodium acetate | 20% Aqueous acetic acid | 3-Styryl-1H-quinoxalin-2-ones |

This interactive table presents examples of quinoxalinone synthesis in aqueous media.

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a comprehensive view of the molecular framework of quinoxalin-2(1H)-one derivatives.

For various quinoxalin-2(1H)-one derivatives, the aromatic protons of the quinoxaline core typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.00 and 8.40 ppm. nih.gov The presence of a methyl group at the C3 position would be expected to show a singlet in the upfield region. The hydroxyl proton at the N1 position would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In the ¹³C NMR spectra of quinoxalin-2(1H)-one derivatives, the carbonyl carbon (C=O) signal is typically observed in the range of δ 151-159 ppm. nih.gov The carbons of the aromatic ring and the C=N group appear between δ 106-156 ppm. nih.gov The methyl group carbon would be expected at a higher field.

Table 1: General ¹H and ¹³C NMR Chemical Shift Ranges for Quinoxalin-2(1H)-one Derivatives. nih.gov

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.00 - 8.40 | 106.66 - 155.33 |

| Carbonyl (C=O) | - | 151.23 - 158.44 |

| C=N | - | 146.16 - 149.25 |

Note: The actual chemical shifts for 1-Hydroxy-3-methylquinoxalin-2(1H)-one may vary due to the electronic effects of the N-hydroxy group.

IR spectroscopy is used to identify the functional groups present in a molecule. For quinoxalin-2(1H)-one derivatives, characteristic absorption bands are observed. The FT-IR spectra of such compounds typically exhibit stretching absorption bands for N-H groups in the range of 3304–3320 cm⁻¹, aromatic C-H groups between 3009–3109 cm⁻¹, and the carbonyl (C=O) group from 1671–1677 cm⁻¹. nih.gov The C=N and C=C stretching vibrations are observed in the 1615–1620 cm⁻¹ and 1412–1580 cm⁻¹ regions, respectively. nih.gov For 1-Hydroxy-3-methylquinoxalin-2(1H)-one, an additional broad absorption band corresponding to the O-H stretching of the hydroxyl group would be expected, likely in the region of 3200-3600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives. nih.gov

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H | Stretching | 3304 - 3320 |

| Aromatic C-H | Stretching | 3009 - 3109 |

| Carbonyl (C=O) | Stretching | 1671 - 1677 |

| C=N | Stretching | 1615 - 1620 |

| C=C | Stretching | 1412 - 1580 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectra of quinoxalinone derivatives, the molecular ion peak [M⁺] is typically observed. For instance, the mass spectrum of a quinoxalinone derivative with the molecular formula C₂₀H₁₆N₄O₂ showed a molecular ion peak [M⁺] at m/z 344.23 and a protonated molecular ion peak [M⁺ + H] at m/z 345.12. nih.gov For 1-Hydroxy-3-methylquinoxalin-2(1H)-one (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol , and its mass spectrum would be expected to show a molecular ion peak corresponding to this mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure of 1-Hydroxy-3-methylquinoxalin-2(1H)-one itself has not been reported, the structures of several related derivatives have been determined, offering insights into the general structural features of this class of compounds.

For example, the crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one (C₁₁H₁₂N₂O) was determined to be in the triclinic space group P-1. nih.gov The asymmetric unit of this compound contains two independent molecules. nih.gov

Another related compound, 3-Methyl-2(1H)-quinoxalinone , crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Its structure reveals that the quinoxaline ring system is essentially planar. researchgate.net

The crystal structure of 1-(3-Hydroxypropyl)-3-phenylquinoxalin-2(1H)-one (C₁₇H₁₆N₂O₂) was found to be in the monoclinic space group P2₁/n. researchgate.net In this molecule, the quinoxaline portion is slightly folded. researchgate.net

Table 3: Crystallographic Data for Selected Quinoxalin-2(1H)-one Derivatives.

| Compound | Formula | Crystal System | Space Group | Reference |

| 1-Ethyl-3-methylquinoxalin-2(1H)-one | C₁₁H₁₂N₂O | Triclinic | P-1 | nih.gov |

| 3-Methyl-2(1H)-quinoxalinone | C₉H₈N₂O | Monoclinic | P2₁/c | researchgate.net |

| 1-(3-Hydroxypropyl)-3-phenylquinoxalin-2(1H)-one | C₁₇H₁₆N₂O₂ | Monoclinic | P2₁/n | researchgate.net |

Intermolecular hydrogen bonding plays a crucial role in the solid-state packing of quinoxalin-2(1H)-one derivatives. These interactions influence the physical properties of the compounds, such as melting point and solubility.

In the crystal structure of 3-Methyl-2(1H)-quinoxalinone , strong intermolecular N—H···O hydrogen bonds are observed, which link the molecules into chains. researchgate.net

For 1-Ethyl-3-methylquinoxalin-2(1H)-one , the crystal structure is stabilized by intermolecular C—H···O hydrogen bonds that link the molecules. nih.gov Additionally, π–π stacking interactions between the quinoxaline rings further stabilize the crystal packing, with centroid-centroid distances ranging from 3.446 Å to 3.815 Å. nih.gov

In the case of 1-(3-Hydroxypropyl)-3-phenylquinoxalin-2(1H)-one , the presence of a hydroxyl group leads to the formation of O—H···O hydrogen bonds, which, along with weak C—H···O hydrogen bonds, link the molecules along the b-axis. researchgate.net

The presence of the 1-hydroxy group in 1-Hydroxy-3-methylquinoxalin-2(1H)-one would be expected to result in strong intermolecular O—H···O or O—H···N hydrogen bonds, significantly influencing its crystal packing and physical properties.

Elucidation of Pi-Pi Stacking and Other Aromatic Interactions

The supramolecular architecture of quinoxalinone derivatives is significantly influenced by non-covalent interactions, particularly π-π stacking and other aromatic interactions. These forces play a crucial role in the solid-state packing of these molecules, impacting their physical and chemical properties. While the crystal structure of 1-Hydroxy-3-methylquinoxalin-2(1H)-one is not extensively detailed in the available literature, analysis of closely related derivatives provides profound insights into the nature and geometry of these interactions.

The introduction of substituents on the quinoxaline core can modulate the strength and geometry of these π-π stacking interactions. In the case of 1-Ethyl-3-methylquinoxalin-2(1H)-one, multiple π-π contacts are observed between the quinoxaline rings with centroid-centroid distances of 3.446 (2) Å, 3.665 (2) Å, 3.645 (3) Å, and 3.815 (3) Å. nih.govresearchgate.net These shorter distances indicate a more significant contribution of π-π stacking to the stabilization of the crystal structure. The presence of the ethyl group influences the packing arrangement, leading to varied stacking geometries.

Another related derivative, 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one, also exhibits offset π-π stacking between the quinoxaline rings, with a centroid-centroid distance of 3.8832 (9) Å. The planarity of the quinoxaline ring system is a key factor facilitating these interactions.

Beyond conventional π-π stacking, other aromatic interactions such as C-H···π interactions also contribute to the supramolecular assembly. These interactions involve a hydrogen atom attached to a carbon atom interacting with the π-electron cloud of an aromatic ring. In the crystal structure of 1-Ethyl-3-methylquinoxalin-2(1H)-one, C-H···π contacts are observed between the methyl groups and the quinoxaline rings. nih.govresearchgate.net Similarly, in 1-(3-Hydroxypropyl)-3-phenylquinoxalin-2(1H)-one, weak C-H···π(ring) interactions are present and contribute to the formation of a two-dimensional network. researchgate.net

The interplay between these different non-covalent interactions dictates the final three-dimensional structure and, consequently, the material properties of these compounds. The elucidation of these interactions is therefore critical for the rational design of new quinoxalinone derivatives with desired solid-state properties.

Table 1: Pi-Pi Stacking Interaction Data for Quinoxalin-2(1H)-one Derivatives

| Compound Name | Centroid-Centroid Distance (Å) | Reference |

| 3-Methyl-1H-quinoxalin-2-one | 3.972 (6) | researchgate.net |

| 1-Ethyl-3-methylquinoxalin-2(1H)-one | 3.446 (2), 3.665 (2), 3.645 (3), 3.815 (3) | nih.govresearchgate.net |

| 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one | 3.8832 (9) |

Computational and Theoretical Chemistry Investigations Applied to 1 Hydroxy 3 Methylquinoxalin 2 1h One and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to forecast the binding mode and affinity of small molecule ligands to the active site of a macromolecular target, such as a protein or enzyme.

Analogues based on the 3-methylquinoxalin-2(1H)-one scaffold have been extensively studied as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, a critical process in tumor growth. tandfonline.comresearchgate.net Molecular docking studies have been crucial in elucidating the binding interactions within the ATP-binding pocket of VEGFR-2.

Research has shown that the 3-methylquinoxalin-2(1H)-one moiety serves as an effective bioisostere for the hinge-binding motifs of established VEGFR-2 inhibitors like Sorafenib. tandfonline.comnih.gov Docking simulations of these analogues into the VEGFR-2 active site (PDB ID: 2OH4, 4ASD) reveal that the quinoxalinone core effectively occupies the hinge region, forming crucial hydrophobic interactions. tandfonline.com For instance, one potent analogue demonstrated an affinity value of -25.71 kcal/mol. tandfonline.com The binding mode analysis for this compound indicated that its 3-methylquinoxalin-2(1H)-one core was involved in five key hydrophobic interactions with amino acid residues Leu838, Leu1033, Phe1045, and Phe916. tandfonline.com

Structure-activity relationship (SAR) studies, supported by these docking results, have highlighted that the 3-methylquinoxalin-2(1H)-one scaffold is more advantageous for VEGFR-2 inhibitory activity compared to the analogous 3-methylquinoxaline-2-thiol (B109401) moiety. nih.govtandfonline.com While extensive data exists for VEGFR-2, specific molecular docking studies focusing on the interaction of 1-hydroxy-3-methylquinoxalin-2(1H)-one analogues with other protein kinase receptors like Platelet-Derived Growth Factor Receptor Beta (PDGF-βR) are not prominently featured in the available literature.

Table 1: Molecular Docking and Inhibitory Data for 3-Methylquinoxalin-2(1H)-one Analogues against VEGFR-2

| Compound Analogue | Target | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro IC₅₀ (nM) |

| Analogue 27a | VEGFR-2 | -25.71 | Leu838, Leu1033, Phe1045, Phe916 | 3.2 |

| Analogue 17b | VEGFR-2 | Not Reported | Not Reported | 2.7 |

| Analogue 11e | VEGFR-2 | Not Reported | Not Reported | 2.6 |

| Sorafenib (Reference) | VEGFR-2 | Not Reported | Not Reported | 3.12 |

The versatile quinoxalin-2(1H)-one scaffold has been explored for its inhibitory potential against various enzymes through molecular docking simulations.

Cholinesterases: (E)-styrylquinoxalin-2(1H)-ones, synthesized from a 3-methylquinoxalin-2(1H)-one precursor, have been investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. researchgate.net These studies suggest the potential for this class of compounds to interact with the active sites of these enzymes, which are critical in the pathology of Alzheimer's disease.

DNA Gyrase and Topoisomerase IV: Quinoxalin-2(1H)-one derivatives have been identified as potential antibacterial agents by targeting bacterial type II topoisomerases. johnshopkins.edu Molecular docking of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives revealed favorable binding modes within the ATP-binding site of Staphylococcus aureus DNA gyrase. This interaction is believed to be responsible for their observed antibacterial activity, with some analogues showing potent inhibition with IC₅₀ values comparable to the standard drug Ciprofloxacin (B1669076). johnshopkins.edu However, specific docking studies against Topoisomerase IV for this compound series are less common.

There is a notable lack of specific molecular docking studies in the scientific literature concerning the interaction of 1-hydroxy-3-methylquinoxalin-2(1H)-one or its direct analogues with the enzymes alpha-glucosidase and alpha-amylase.

Table 2: In Vitro DNA Gyrase Inhibition by Quinoxalin-2(1H)-one Analogues

| Compound Analogue | Target Enzyme | In Vitro IC₅₀ (µM) |

| Quinoxaline (B1680401) Derivative 4a | S. aureus DNA gyrase | 10.93 ± 1.81 |

| Quinoxaline Derivative 7 | S. aureus DNA gyrase | 12.11 ± 1.04 |

| Quinoxaline Derivative 8a | S. aureus DNA gyrase | 11.52 ± 1.43 |

| Ciprofloxacin (Reference) | S. aureus DNA gyrase | 26.31 ± 1.64 |

Cytochrome P450 (CYP450) enzymes are a critical family of proteins involved in drug metabolism. Predicting the interaction of a new chemical entity with these enzymes is essential for drug development. While comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been performed on some quinoxalinone derivatives, which include predictions of interactions with major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), specific molecular docking analyses detailing the binding mode of 1-hydroxy-3-methylquinoxalin-2(1H)-one within the active sites of these enzymes are not extensively reported. nih.gov These broader computational screenings help to assess the metabolic stability of the scaffold, but detailed binding posture and specific residue interactions remain an area for further investigation.

Quantum Chemical Calculations

Quantum chemical calculations are employed to study the electronic structure and properties of molecules. These methods provide fundamental insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine various properties, including molecular orbital energies.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. researchgate.net

DFT calculations have been performed on close analogues, such as 1-ethyl-3-methylquinoxalin-2(1H)-one and 1-benzyl-3-methylquinoxalin-2(1H)-one, to understand the electronic characteristics of the core structure. researchgate.net For a related derivative, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, DFT analysis using the B3LYP/6-311++G(d,p) basis set calculated a HOMO-LUMO energy gap of 3.6842 eV. researchgate.net In this molecule, the HOMO orbital was found to be primarily localized on the 3-methylquinoxalin-2(1H)-one moiety, while the LUMO was localized on the diethyl 2-(2-acetylhydrazono)malonate portion. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. This analysis of the FMOs is vital for understanding the intramolecular charge transfer characteristics and potential reactivity of these compounds. scispace.com

Table 3: Frontier Molecular Orbital Energies for a 3-Methylquinoxalin-2(1H)-one Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Not Reported | Primarily localized on the 3-methylquinoxalin-2(1H)-one group |

| LUMO | Not Reported | Primarily localized on the hydrazono-malonate side chain |

| Energy Gap (ΔE) | 3.6842 | Indicates the molecule's reactivity and electronic transition potential |

Density Functional Theory (DFT) Analyses

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting and understanding how a molecule will interact with other molecules, such as biological receptors or chemical reagents. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For 1-hydroxy-3-methylquinoxalin-2(1H)-one, an MEP map would reveal specific regions of positive and negative electrostatic potential.

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. For this molecule, the most electronegative areas would be concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups, as well as the nitrogen atoms within the quinoxaline ring. researchgate.netresearchgate.net These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): These regions are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the hydroxyl group (O-H) would exhibit a significant positive potential, making it a primary hydrogen bond donor. The hydrogen atoms on the aromatic ring would also show a lesser degree of positive potential.

Neutral Potential (Green): These areas, typically found over the carbon framework of the benzene (B151609) ring, represent regions of relatively neutral electrostatic potential. researchgate.net

Quantum Chemical Descriptors (e.g., Fukui Functions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine a range of electronic properties known as chemical descriptors. researchgate.net These descriptors help quantify the reactivity and stability of a molecule. electrochemsci.org For 1-hydroxy-3-methylquinoxalin-2(1H)-one and its analogues, these parameters provide deep insights into their chemical behavior. researchgate.net

Key quantum chemical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This value relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency for the molecule to act as an electron donor in a reaction. electrochemsci.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons. A lower E_LUMO value points to a greater propensity to act as an electron acceptor. electrochemsci.org

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of molecular stability and reactivity. A small energy gap implies high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Fukui Functions are a specific type of quantum chemical descriptor derived from the electron density. They are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The population analysis is performed on the neutral, cationic, and anionic forms of the molecule to determine the Fukui functions. electrochemsci.org This analysis helps to pinpoint specific atoms within the 1-hydroxy-3-methylquinoxalin-2(1H)-one structure that are most likely to participate in chemical reactions. For instance, the analysis of a similar compound, 3-methylquinoxalin-2(1H)-one, showed that the oxygen and certain carbon atoms were probable sites for interaction. electrochemsci.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| E_HOMO | -6.521 eV | Electron-donating ability |

| E_LUMO | -2.113 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.408 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 3.079 D | Molecular polarity |

Semi-Empirical Calculation Methodologies

Semi-empirical quantum chemistry methods, such as AM1 and PM3, serve as a computationally efficient alternative to more rigorous ab initio and DFT methods. nih.gov These methodologies use a simplified form of the Schrödinger equation and incorporate empirical parameters derived from experimental data to streamline calculations.

For a molecule like 1-hydroxy-3-methylquinoxalin-2(1H)-one, semi-empirical methods are particularly useful for:

Preliminary Geometric Optimization: Before undertaking more computationally expensive DFT calculations, semi-empirical methods can be used to quickly find a reasonable initial geometry for the molecule.

Screening Large Libraries: When studying a large number of analogues of 1-hydroxy-3-methylquinoxalin-2(1H)-one, semi-empirical calculations can rapidly predict trends in properties like heat of formation, dipole moment, and electronic energies, allowing researchers to prioritize which compounds to study with higher-level theory or to synthesize. researchgate.net

Studying Large Systems: When investigating the interaction of the molecule with a large biological system where full DFT calculations are not feasible, semi-empirical methods can provide valuable qualitative insights.

While less accurate than DFT for absolute energy values, their speed makes them an indispensable tool in the initial stages of computational investigation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-hydroxy-3-methylquinoxalin-2(1H)-one, MD simulations provide critical insights into its dynamic behavior, conformational flexibility, and interactions with biological targets such as proteins or nucleic acids. ijsrset.com

The process typically involves:

System Setup: The molecule is placed in a simulation box, often filled with water molecules and ions to mimic physiological conditions.

Simulation: The forces on each atom are calculated, and Newton's laws of motion are applied to predict their positions and velocities over a short time step. This process is repeated for hundreds of thousands or millions of steps, resulting in a trajectory that spans nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand various dynamic properties.

Key applications of MD simulations for this compound include:

Conformational Analysis: The simulation reveals the different shapes (conformations) the molecule can adopt in solution and the relative stability of these conformations.

Binding Dynamics: If the molecule is docked into the active site of a target protein, an MD simulation can be run on the complex. This helps to assess the stability of the binding pose predicted by molecular docking. researchgate.net By analyzing metrics like the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues, researchers can determine if the molecule remains stably bound or if it dissociates. ijsrset.com

Solvation Effects: MD simulations explicitly model the interactions between the molecule and surrounding water molecules, providing a detailed picture of its solvation shell and how water might mediate its binding to a receptor.

In Silico Pharmacokinetic and Drug-Likeness Prediction Methodologies

Before a compound can be considered a potential drug candidate, its pharmacokinetic properties—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—and its general "drug-likeness" must be evaluated. ijprajournal.com In silico ADMET prediction models are computational tools that estimate these properties based on the molecule's structure, saving significant time and resources compared to experimental methods. nih.govnih.gov

For 1-hydroxy-3-methylquinoxalin-2(1H)-one, these methodologies would be applied to predict several key parameters:

Drug-Likeness Rules: The molecule's structure is evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules. nih.gov These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the likelihood of oral bioavailability. sci-hub.se

Absorption: Models predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability, which indicate how well the compound might be absorbed from the gut. nih.gov

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). nih.gov These are crucial for determining where the compound will go in the body and if it can reach its intended target.

Metabolism: The models can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes and predict whether the compound is likely to be an inhibitor of these enzymes. rsc.org

Excretion: Predictions related to how the compound is cleared from the body.

Toxicity: In silico models can screen for potential toxicity issues, such as hepatotoxicity or mutagenicity. researchgate.netresearchgate.net

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule: Oral bioavailability |

| logP (Lipophilicity) | < 5 | Lipinski's Rule: Permeability |

| H-Bond Donors | < 5 | Lipinski's Rule: Permeability |

| H-Bond Acceptors | < 10 | Lipinski's Rule: Permeability |

| Human Intestinal Absorption (HIA) | High | Oral absorption potential |

| Blood-Brain Barrier (BBB) Permeability | Low | CNS side effect potential |

| Hepatotoxicity | Low Risk | Potential for liver damage |

Structure Activity Relationship Sar Investigations of 1 Hydroxy 3 Methylquinoxalin 2 1h One and Its Derivatives

Impact of Substituent Position and Nature on Biological or Functional Activity

General SAR principles for the quinoxalin-2(1H)-one core suggest that modifications at various positions significantly influence their activity. However, specific data for the 1-hydroxy-3-methyl variant is not available.

Role of C-3 Functionalization on Activity Profiles

For the general quinoxalin-2(1H)-one scaffold, the C-3 position is a key site for introducing chemical diversity. The introduction of various groups at this position has been shown to be crucial for a range of biological activities. For instance, the attachment of hydrazinylcarboxamide or hydrazinylcarbothioamide moieties at the C-3 position of 1-ethylquinoxalin-2(1H)-one has been investigated for anticonvulsant activity. researchgate.net This highlights the importance of hydrogen bond donors and acceptors at this position for certain biological targets. researchgate.net However, specific studies detailing the systematic functionalization of the C-3 position of 1-hydroxy-3-methylquinoxalin-2(1H)-one and the resulting impact on its activity profile are not present in the reviewed literature.

Influence of Aromatic versus Aliphatic Moieties

The nature of the substituent at the C-3 position, whether aromatic or aliphatic, is a critical determinant of biological activity in the broader quinoxalinone class. While direct comparisons for 1-hydroxy-3-methylquinoxalin-2(1H)-one are unavailable, studies on related scaffolds provide some insights. For example, in a series of quinazolinone derivatives, which share structural similarities with quinoxalinones, aromatic substituents were found to be more potent than their aliphatic counterparts in terms of anticancer activity. This suggests that the electronic and steric properties of aromatic rings may be crucial for receptor binding. Without specific studies on 1-hydroxy-3-methylquinoxalin-2(1H)-one, it is difficult to ascertain if this trend holds true for this particular scaffold.

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents on the quinoxalinone ring system are known to modulate biological activity. For certain quinoxalinone derivatives investigated as anticancer agents, the presence of electron-donating groups on an aryl moiety at the C-3 position was found to enhance activity, while electron-withdrawing groups such as halogens tended to reduce it. nih.gov Conversely, for lactate (B86563) dehydrogenase A (LDHA) inhibition, quinoxalinone derivatives bearing strong electron-withdrawing groups on the heterocyclic core or an attached phenyl ring showed the highest activity. nih.gov The specific influence of such groups on the activity of 1-hydroxy-3-methylquinoxalin-2(1H)-one remains uninvestigated.

A hypothetical data table illustrating how such data might be presented is shown below.

| Compound ID | C-3 Substituent | R Group on Phenyl Ring | Electronic Nature | Biological Activity (IC50, µM) |

| Ref-Me | -CH3 | H | - | - |

| Ex-1 | -CH2-Ph | 4-OCH3 | Electron-Donating | Data not available |

| Ex-2 | -CH2-Ph | 4-Cl | Electron-Withdrawing | Data not available |

| Ex-3 | -CH2-Ph | 4-NO2 | Strongly Electron-Withdrawing | Data not available |

Significance of the Lactam NH-Group for Activity

The lactam NH-group at the N-1 position is a common feature in many biologically active quinoxalin-2(1H)-ones. Its ability to act as a hydrogen bond donor is often crucial for target interaction. Many studies focus on the synthesis of N-1 substituted derivatives to explore the impact of modifying this position. For instance, N-alkylation is a common strategy to modulate pharmacokinetic properties. The presence of a hydroxyl group at the N-1 position, as in 1-hydroxy-3-methylquinoxalin-2(1H)-one, introduces a unique chemical feature. This N-hydroxyamide (hydroxamic acid) moiety can act as a potent metal chelator and may impart distinct biological properties compared to the unsubstituted lactam. However, the significance of this 1-hydroxy group in the context of SAR has not been systematically studied for this specific compound.

Comparative SAR Analysis of Related Quinoxaline (B1680401) Scaffolds (e.g., Quinoxalin-2(1H)-one versus Quinoxaline-2-thiol Derivatives)

A comparative analysis of the SAR of 1-hydroxy-3-methylquinoxalin-2(1H)-one and its corresponding thione analogue, 1-hydroxy-3-methylquinoxaline-2(1H)-thione, is not available in the current literature. The replacement of the carbonyl oxygen with a sulfur atom to form a thioamide can significantly alter the electronic properties, hydrogen bonding capabilities, and steric profile of a molecule, often leading to a different pharmacological profile. While there is research on the synthesis and biological activities of quinoxaline-2,3-(1H,4H)-dithiones and phenylquinoxalines-2(1H)-thiones, a direct SAR comparison with their oxo-counterparts, particularly for the 1-hydroxy substituted series, has not been reported. mdpi.com

A hypothetical comparative data table is presented below to illustrate what such an analysis might entail.

| Compound ID | Scaffold | C-3 Substituent | Biological Activity (IC50, µM) |

| Ref-Oxo | 1-Hydroxy-quinoxalin-2(1H)-one | -CH3 | Data not available |

| Ref-Thio | 1-Hydroxy-quinoxalin-2(1H)-thione | -CH3 | Data not available |

| Oxo-Aryl | 1-Hydroxy-quinoxalin-2(1H)-one | -Aryl | Data not available |

| Thio-Aryl | 1-Hydroxy-quinoxalin-2(1H)-thione | -Aryl | Data not available |

Mechanistic Elucidation of Biological Activities of 1 Hydroxy 3 Methylquinoxalin 2 1h One Analogues

Anti-Cancer Mechanistic Pathways

Analogues of 1-Hydroxy-3-methylquinoxalin-2(1H)-one have been shown to combat cancer through a multi-pronged approach, targeting key signaling pathways involved in tumor growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition Pathways

A crucial strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. Certain 3-methylquinoxalin-2(1H)-one derivatives have been specifically designed and synthesized to act as potent VEGFR-2 inhibitors. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling cascade that promotes endothelial cell proliferation and migration, thereby impeding tumor neovascularization. The inhibitory activity of these analogues against VEGFR-2 is a cornerstone of their anti-cancer effects.

Programmed Cell Death Induction Mechanisms (e.g., Apoptosis Pathways via Caspase-3, Caspase-9, BAX/Bcl-2 Modulation)

Inducing apoptosis, or programmed cell death, is a fundamental mechanism by which anti-cancer agents eliminate malignant cells. Analogues of 1-Hydroxy-3-methylquinoxalin-2(1H)-one have been demonstrated to trigger the intrinsic apoptotic pathway. This is achieved through the modulation of key regulatory proteins.

Studies have revealed that these compounds can lead to an upregulation of the pro-apoptotic protein BAX and a concurrent downregulation of the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioners of apoptosis. Specifically, a significant increase in the levels of initiator caspase-9 and effector caspase-3 has been observed following treatment with these quinoxaline (B1680401) derivatives, ultimately leading to the systematic dismantling of the cancer cell.

The table below summarizes the apoptotic effects of a promising 3-methylquinoxalin-2(1H)-one analogue.

| Apoptotic Marker | Fold Change vs. Control |

| Caspase-3 | 2.34 |

| Caspase-9 | 2.34 |

| BAX | 3.14 |

| Bcl-2 | -3.13 |

STK33 Inhibition Mechanisms

Serine/threonine kinase 33 (STK33) has been identified as a potential therapeutic target in cancers driven by KRAS mutations. Researchers have developed quinoxalinone-based derivatives as potent and selective inhibitors of STK33. These small molecules function by competing with ATP for binding to the kinase domain of STK33, thereby inhibiting its catalytic activity. While the direct synthetic lethality in KRAS-dependent cancer cells remains a subject of ongoing research, the development of these selective inhibitors provides valuable tools to probe the cellular functions of STK33 and its role in cancer biology.

Anti-Microbial Mechanistic Insights

In addition to their anti-cancer properties, quinoxaline derivatives have demonstrated efficacy against a range of microbial pathogens. Their mechanism of action in this context often involves direct interaction with microbial genetic material.

DNA Binding and Replication Interference

The anti-microbial activity of certain quinoxaline analogues is attributed to their ability to interfere with bacterial DNA replication. Some quinoxaline derivatives function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation can distort the DNA structure, thereby inhibiting the processes of replication and transcription.

DNA Gyrase and Topoisomerase IV Enzyme Inhibition

Analogues of 1-Hydroxy-3-methylquinoxalin-2(1H)-one have been investigated for their potential to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govnih.gov DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. mdpi.comnih.gov Topoisomerase IV, also a type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication. nih.govnih.gov Inhibition of these enzymes leads to disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. nih.gov

The quinoxaline scaffold is recognized as a promising framework for the development of novel antimicrobial agents due to its structural similarities to quinoline (B57606) and naphthalene, which could help circumvent existing bacterial resistance mechanisms. nih.gov Research has shown that certain quinoxalin-2(1H)-one derivatives exhibit significant inhibitory activity against S. aureus DNA gyrase. For instance, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine (B178648), and pyrazole (B372694) moieties demonstrated potent inhibition, with IC50 values ranging from 10.93 ± 1.81 to 26.18 ± 1.22 µM, comparable to the standard drug ciprofloxacin (B1669076) (IC50 = 26.31 ± 1.64 µM). johnshopkins.edu

Molecular docking studies have been employed to predict the binding modes of quinoxaline derivatives. These studies suggest that these compounds can act as DNA intercalators, thereby inhibiting the function of enzymes like S. aureus DNA gyrase. tandfonline.com The mechanism of action for many quinolone antibacterials, which share structural similarities, involves the stabilization of a cleavable complex between the enzyme, DNA, and the drug, leading to DNA damage. nih.govnih.gov While some quinoxaline derivatives may function through a similar "poisoning" mechanism, others, like aminocoumarins, inhibit the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govnih.gov

The following table summarizes the inhibitory activity of selected quinoxalin-2(1H)-one derivatives against S. aureus DNA gyrase:

| Compound | IC50 (µM) against S. aureus DNA gyrase | Reference |

| Derivative 4a | 10.93 ± 1.81 | johnshopkins.edu |

| Derivative 7 | 12.45 ± 1.53 | johnshopkins.edu |

| Derivative 8a | 15.27 ± 1.92 | johnshopkins.edu |

| Derivative 11b | 18.64 ± 1.38 | johnshopkins.edu |

| Derivative 13 | 21.82 ± 1.77 | johnshopkins.edu |

| Derivative 16 | 26.18 ± 1.22 | johnshopkins.edu |

| Ciprofloxacin (Standard) | 26.31 ± 1.64 | johnshopkins.edu |

Mechanisms of Action against Specific Microbial Strains (e.g., Gram-Positive, Gram-Negative Bacteria, Fungi)

The antimicrobial activity of 1-Hydroxy-3-methylquinoxalin-2(1H)-one analogues, specifically quinoxaline 1,4-di-N-oxides (QdNOs), has been attributed to their ability to generate reactive oxygen species (ROS) and cause oxidative DNA damage. nih.govplos.org This mechanism is particularly effective under anaerobic conditions.

Gram-Positive Bacteria:

Against Gram-positive bacteria like Clostridium perfringens, QdNOs such as CYA and OLA have demonstrated potent antibacterial activity. nih.gov The mechanism involves the induction of oxidative stress, leading to DNA damage. Studies have shown that exposure of C. perfringens to these compounds results in an increase in the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative DNA damage, and subsequent DNA fragmentation. nih.gov The two N-oxide groups are essential for this antibacterial activity. nih.gov

Gram-Negative Bacteria:

In Gram-negative bacteria such as Escherichia coli, QdNOs also induce an SOS response and oxidative stress. plos.org The antibacterial action is mediated by the generation of free radicals, and this effect can be attenuated by free radical scavengers. plos.org It has been observed that QdNOs inhibit DNA synthesis without affecting RNA and protein synthesis. frontiersin.org The reduction of the QdNO molecule is thought to generate radical intermediates that lead to DNA degradation. frontiersin.org Some quinoxaline derivatives have shown high activity against E. coli, with compounds 5c, 5d, 7a, 7c, and 7e being particularly effective. nih.gov

Fungi:

While the primary focus of research has been on antibacterial activity, some quinoxaline derivatives have also been screened against fungal strains. For example, certain novel 2,3-diaminoquinoxaline derivatives were tested against Candida albicans and Aspergillus niger. tandfonline.com Additionally, a series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives were evaluated against C. albicans and Fusarium oxysporum. arabjchem.org However, detailed mechanistic studies on the antifungal action of 1-Hydroxy-3-methylquinoxalin-2(1H)-one and its close analogues are less common in the available literature.

The following table provides a summary of the minimum inhibitory concentrations (MIC) of selected quinoxalin-2(1H)-one derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative 4a | S. aureus | 0.97 | arabjchem.org |

| Derivative 7 | S. aureus | 1.95 | arabjchem.org |

| Derivative 8a | E. coli | 3.9 | arabjchem.org |

| Derivative 11b | C. albicans | 12.49 | arabjchem.org |

| Derivative 16 | F. oxysporum | 34.62 | arabjchem.org |

| Tetracycline (Standard) | S. aureus | 15.62 | arabjchem.org |

| Amphotericin B (Standard) | C. albicans | 12.49 | arabjchem.org |

Anti-Viral Mechanistic Studies

While the antibacterial properties of quinoxaline derivatives are more extensively documented, some studies have explored their potential as antiviral agents.

Viral Replication Cycle Disruption

The specific mechanisms by which 1-Hydroxy-3-methylquinoxalin-2(1H)-one analogues disrupt the viral replication cycle are not extensively detailed in the provided search results. However, the broader class of quinoxaline compounds has been noted for its antiviral activity, suggesting that these compounds may interfere with various stages of viral life cycles. nih.gov

RNA Binding Domain Interactions (e.g., NS1A RNA-Binding Domain)

Information specifically detailing the interactions of 1-Hydroxy-3-methylquinoxalin-2(1H)-one or its close analogues with viral RNA binding domains, such as the NS1A RNA-binding domain of the influenza virus, is not available in the current search results. Further research is needed to elucidate these potential mechanisms.

Anti-Diabetic Mechanisms of Action

Quinoxaline derivatives have also been investigated for their potential in managing diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism.

Alpha-Amylase Enzyme Inhibition

Quinoxaline derivatives have been identified as potential inhibitors of carbohydrate-metabolizing enzymes like α-amylase, which plays a crucial role in breaking down complex carbohydrates into simpler sugars. mums.ac.ir The inhibition of this enzyme can help in managing postprandial hyperglycemia, a key concern in diabetes mellitus. mums.ac.irnih.gov

Research into 1,2,4-triazolo[4,3-a]quinoxaline derivatives, which are structurally related to 1-hydroxy-3-methylquinoxalin-2(1H)-one, has demonstrated their potential as α-amylase inhibitors. In one study, a series of these compounds exhibited moderate to good inhibitory activity. researchgate.net For instance, the N-allyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative showed a significant inhibitory percentage of 64.70 ± 0.02% against α-amylase, which was comparable to the standard drug acarbose (B1664774) (67.33 ± 0.01%). researchgate.net This particular derivative was found to have an IC50 value of 6.89 ± 0.09 µM against α-amylase, which is also comparable to acarbose's IC50 of 5.90 ± 0.09 µM. researchgate.net The mechanism of inhibition for some plant extracts containing α-amylase inhibitors has been identified as competitive. mums.ac.ir

Table 1: α-Amylase Inhibitory Activity of Quinoxaline Analogues

| Compound | Inhibition Percentage (%) at 100 µM | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |

|---|---|---|---|---|

| N-allyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative (10a) | 64.70 ± 0.02 | 6.89 ± 0.09 | Acarbose | 5.90 ± 0.09 |

| Various 1,2,4-triazolo[4,3-a]quinoxaline derivatives (8-13) | 21.85 ± 0.01 to 64.70 ± 0.02 | Not specified for all | Acarbose | Not specified for all |

Other Enzyme Modulation Mechanisms

Analogues of 1-hydroxy-3-methylquinoxalin-2(1H)-one have been investigated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the therapeutic strategy for Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

A study on various quinoxaline derivatives revealed a range of inhibitory activities against both AChE and BChE. mdpi.com One of the most potent compounds, 2,3-dimethylquinoxalin-6-amine, demonstrated an IC50 value of 0.077 µM against acetylcholinesterase, which is more potent than the standard drugs tacrine (B349632) (IC50 = 0.11 µM) and galanthamine (B1674398) (IC50 = 0.59 µM). mdpi.com The same study showed that some derivatives had moderate potency against butyrylcholinesterase, with IC50 values between 14.91 µM and 60.95 µM. mdpi.com Enzyme kinetic studies revealed that the most potent compound acts as a mixed-type AChE inhibitor. mdpi.com

In another study, 1,2,4-triazolo[4,3-a]quinoxaline derivatives showed low to moderate inhibitory percentages against AChE. researchgate.net The 1-methyl- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivative (11b) was the most active in this series, with an inhibition of 44.78 ± 0.01%, compared to donepezil's 67.27 ± 0.60%. researchgate.net Similarly, styrylquinoxalin-2(1H)-ones, derived from 3-methylquinoxalin-2(1H)-one, have also been synthesized and evaluated for their anti-cholinesterase activity. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Quinoxaline Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 Value (µM) |

|---|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine (6c) | AChE | 0.077 | Tacrine | 0.11 |

| Compound 3a | BChE | > 60.95 | - | - |

| Compound 3b | BChE | 14.91 | - | - |

| Compound 5a | BChE | > 60.95 | - | - |

| Compound 5b | BChE | 32.88 | - | - |

Phosphodiesterase 4 (PDE4) is an enzyme family that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. mdpi.com While direct studies on 1-hydroxy-3-methylquinoxalin-2(1H)-one are limited, research on related heterocyclic structures suggests the potential for quinoxaline-based compounds to act as PDE inhibitors. For example, quinoline-3-carboxamides (B1200007) have been identified as highly potent and selective inhibitors of PDE4B. researchgate.net The development of selective PDE4B inhibitors is an active area of research to mitigate side effects associated with non-selective PDE4 inhibition. researchgate.net Although not quinoxaline-based, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives showed moderate to potent inhibitory activity against PDE4B, with one compound exhibiting an IC50 of 0.88 μM and 21-fold greater selectivity for PDE4B over PDE4D compared to the standard, rolipram. researchgate.net This highlights the potential for nitrogen-containing heterocyclic scaffolds to be optimized for selective PDE4B inhibition.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. rsc.org Inhibition of LOX is therefore a target for developing anti-inflammatory agents. rsc.org While the direct inhibition of LOX by 1-hydroxy-3-methylquinoxalin-2(1H)-one analogues is not extensively documented in the provided search results, the broader field of LOX inhibition by various chemical compounds is well-established. nih.govnih.govresearchgate.net For instance, pyrazolopyrimidine derivatives have been evaluated for their ability to inhibit the 5-LOX enzyme. researchgate.net The search for novel LOX inhibitors from both natural and synthetic sources is ongoing, aiming to find new treatments for inflammatory conditions. rsc.orgnih.gov

Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which converts glucose to sorbitol. atlantis-press.comnih.gov Under hyperglycemic conditions, this pathway's activation contributes to diabetic complications like nephropathy, cataracts, and retinopathy. nih.gov Consequently, ALR2 inhibitors are of significant therapeutic interest.

The quinoxalin-2(1H)-one scaffold has been successfully utilized to develop potent and selective ALR2 inhibitors. nih.govresearchgate.net A series of these derivatives showed strong ALR2 inhibition, with IC50 values ranging from 0.091 to 10.214 μM. nih.gov The most active compound in this series was 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g), with an IC50 of 0.091 µM. nih.govresearchgate.net Importantly, these compounds displayed good selectivity for ALR2 over the related aldehyde reductase, with inhibition percentages for the latter not exceeding 40.7%. nih.gov Another study identified a derivative, 13d, as the most active with an IC50 of 0.107 μM, validating the bioisosteric strategy used in its design. researchgate.net Molecular docking studies have helped to explain the binding modes and selectivity of these compounds within the ALR2 active site. nih.govatlantis-press.com

Table 3: Aldose Reductase (ALR2) Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives

| Compound Series/Name | IC50 Value Range (µM) | Most Active Compound | IC50 of Most Active Compound (µM) |

|---|---|---|---|

| Quinoxalin-2(1H)-one derivatives (Compounds 6) | 0.091 - 10.214 | Compound 6g | 0.091 |

| Quinoxalin-2(1H)-one derivatives with 1-hydroxypyrazole head | Not specified range | Compound 13d | 0.107 |

| Target compound with N1-CH2COOH and C3-p-hydroxyphenol | 0.0265 (26.5 nM) | - | 0.0265 |